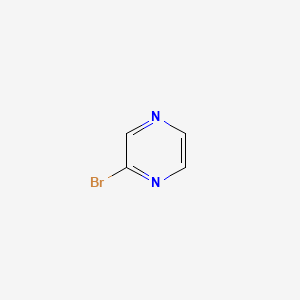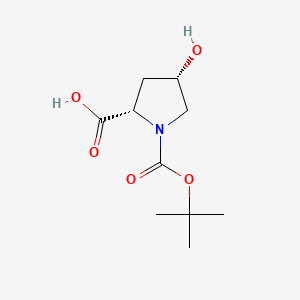![molecular formula C9H9N3O3 B1269996 6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 712319-12-5](/img/structure/B1269996.png)
6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of the pyrazolo[1,5-a]pyrimidine derivatives, including 6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, typically involves strategic preparative strategies to achieve high purity and yields. Gregg et al. (2007) highlighted the combinatorial synthesis of 3-(hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides, a related group, emphasizing the synthesis of activated p-nitrophenyl esters and subsequent steps that are indicative of the synthetic approaches used for these compounds (Gregg, Tymoshenko, Razzano, & Johnson, 2007).
Molecular Structure Analysis
Detailed structural analysis is pivotal in understanding these compounds' reactivity and properties. Techniques like X-ray diffraction and density functional theory (DFT) calculations are often employed to study the molecular structure, as seen in the work of Shen et al. (2012), who analyzed pyrazole derivatives' structures through X-ray diffraction and DFT calculations (Shen, Huang, Diao, & Lei, 2012).
Chemical Reactions and Properties
The chemical reactivity of pyrazolo[1,5-a]pyrimidines can be diverse, with the ability to undergo various chemical transformations. Quiroga et al. (2008) discussed the solvent-free synthesis of substituted pyrazolo[1,5-a]pyrimidines, indicating the compounds' versatile reactivity under different conditions (Quiroga, Portilla, Abonía, Insuasty, Nogueras, & Cobo, 2008).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystal structure, are crucial for understanding the compound's behavior in different environments and applications. While specific data on this compound might not be directly available, studies on related compounds provide insight into methodologies for analyzing these properties.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are fundamental characteristics that influence the compound's applications in synthesis and material science. The work by Buriol et al. (2013) on the synthesis of pyrazolo[1,5-a]pyrimidines under ultrasound irradiation showcases the innovative approaches to modifying these compounds' chemical properties (Buriol, München, Frizzo, Marzari, Zanatta, Bonacorso, & Martins, 2013).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Regioselective Synthesis : Research has explored the regioselective synthesis of pyrazolo[1,5-a]pyrimidine derivatives, highlighting the tunability of N-alkylation based on the carboxy function, leading to diverse derivative compounds (Drev et al., 2014).
- Solvent-Free Synthesis : Another study focused on synthesizing substituted pyrazolo[1,5-a]pyrimidines under solvent-free conditions, showcasing an efficient and environmentally friendly approach (Quiroga et al., 2008).
- Transformation of Pyrimidine Ring : Investigations into the transformation of the pyrimidine ring using hydrazides have revealed novel rearrangements and potential for diverse applications (Danagulyan et al., 2006).
Potential Medical Applications
- Anticancer Potential : A study on the synthesis and evaluation of pyrazolo[3,4-d]pyrimidin-4-one derivatives found significant anticancer activity, suggesting the therapeutic potential of these compounds in oncology (Abdellatif et al., 2014).
- Enzymatic Inhibition and Anticancer Activity : Another research explored novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, highlighting their role in inhibiting specific enzymes and potential applications in cancer treatment (Rahmouni et al., 2016).
Photophysical Properties
- Development of Fluorescent Probes : Research into the fluorescent spectroscopic properties of pyrazolo[1,5-a]pyrimidines suggests their use in developing new fluorescent probes, with potential applications in scientific imaging and diagnostics (Wu et al., 2008).
Propiedades
IUPAC Name |
6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c13-2-1-6-4-10-8-3-7(9(14)15)11-12(8)5-6/h3-5,13H,1-2H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYXKTSVKRVGOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=CC(=CN2N=C1C(=O)O)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601181150 |
Source


|
| Record name | 6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601181150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
712319-12-5 |
Source


|
| Record name | 6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=712319-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601181150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![Ethyl 2-(2-chloroacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B1269940.png)